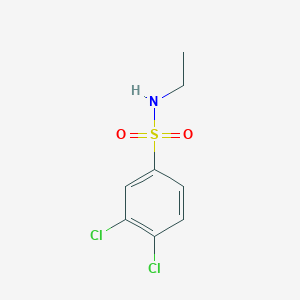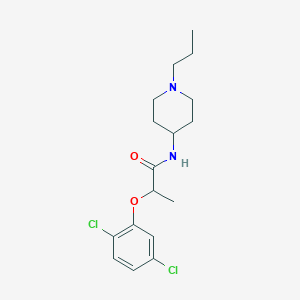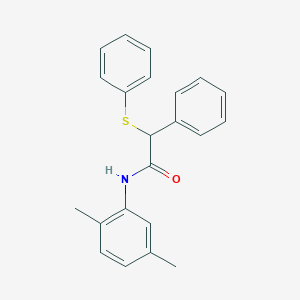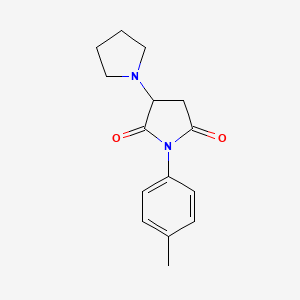![molecular formula C19H22N2O2 B5129917 1-{4-[4-(4-hydroxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5129917.png)
1-{4-[4-(4-hydroxybenzyl)-1-piperazinyl]phenyl}ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-[4-(4-hydroxybenzyl)-1-piperazinyl]phenyl}ethanone, also known as HPPH, is a small molecule that has shown potential in various scientific research applications.
Mécanisme D'action
1-{4-[4-(4-hydroxybenzyl)-1-piperazinyl]phenyl}ethanone is a photosensitizer that absorbs light in the near-infrared region. Upon activation by light, this compound produces reactive oxygen species that can cause oxidative damage to cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that this compound has a high tumor-to-normal tissue ratio, meaning it preferentially accumulates in cancerous tissue compared to normal tissue. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-{4-[4-(4-hydroxybenzyl)-1-piperazinyl]phenyl}ethanone in lab experiments is its high tumor-to-normal tissue ratio, which allows for selective targeting of cancer cells. However, the use of this compound in PDT requires the use of light, which can be difficult to deliver to deep-seated tumors. In addition, the effectiveness of this compound in PDT can be limited by the depth of tissue penetration of light.
Orientations Futures
Some possible future directions for research on 1-{4-[4-(4-hydroxybenzyl)-1-piperazinyl]phenyl}ethanone include the development of more efficient delivery methods for light to deep-seated tumors, the optimization of this compound dosing and administration, and the investigation of this compound in combination with other cancer therapies. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in other scientific research applications beyond cancer treatment.
Méthodes De Synthèse
The synthesis of 1-{4-[4-(4-hydroxybenzyl)-1-piperazinyl]phenyl}ethanone involves the reaction of 4-(4-hydroxybenzyl)-1-piperazine with 1-bromo-4-(4-nitrophenyl)butane, followed by reduction with palladium on carbon. The resulting compound is then treated with acetic anhydride to yield this compound.
Applications De Recherche Scientifique
1-{4-[4-(4-hydroxybenzyl)-1-piperazinyl]phenyl}ethanone has been studied for its potential use in photodynamic therapy (PDT) for cancer treatment. PDT involves the use of a photosensitizer, such as this compound, which is activated by light to produce reactive oxygen species that can kill cancer cells. This compound has also been studied for its potential use in fluorescence-guided surgery, where it can be used to identify cancerous tissue during surgery.
Propriétés
IUPAC Name |
1-[4-[4-[(4-hydroxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-15(22)17-4-6-18(7-5-17)21-12-10-20(11-13-21)14-16-2-8-19(23)9-3-16/h2-9,23H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTACZYYOMVFTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-(2-methylbenzyl)-1-[(5-propyl-3-isoxazolyl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5129839.png)
![6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5129847.png)
![2-{4-[2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoyl]-1-piperazinyl}pyrimidine](/img/structure/B5129861.png)


![4-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5129884.png)

![3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-N-cyclopentylpropanamide](/img/structure/B5129898.png)

![1-{1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B5129900.png)
![ethyl 1-benzyl-5-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B5129901.png)
![N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5129913.png)

